molecular formula C13H20N4O2S B14249306 7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14249306
M. Wt: 296.39 g/mol
InChI Key: IHTZIPOLRZMQDD-UHFFFAOYSA-N
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Description

7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes. This compound is characterized by its unique structure, which includes a butyl group, a methyl group, and a propan-2-ylsulfanyl group attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.

    Alkylation: The butyl group is introduced through an alkylation reaction using butyl bromide in the presence of a strong base like sodium hydride.

    Methylation: The methyl group is added via a methylation reaction using methyl iodide.

    Thioether Formation: The propan-2-ylsulfanyl group is introduced through a nucleophilic substitution reaction using propan-2-ylthiol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch Reactors: For controlled reaction conditions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to ensure high purity.

    Quality Control: Rigorous testing to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the purine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may:

    Inhibit Enzymes: By binding to the active site and preventing substrate access.

    Modulate Receptors: By interacting with receptor sites and altering signal transduction pathways.

    Affect Cellular Processes: By influencing cellular metabolism and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

Uniqueness

7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its butyl and propan-2-ylsulfanyl groups differentiate it from other purine derivatives, potentially leading to unique interactions and applications.

Properties

Molecular Formula

C13H20N4O2S

Molecular Weight

296.39 g/mol

IUPAC Name

7-butyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione

InChI

InChI=1S/C13H20N4O2S/c1-5-6-7-17-9-10(14-13(17)20-8(2)3)16(4)12(19)15-11(9)18/h8H,5-7H2,1-4H3,(H,15,18,19)

InChI Key

IHTZIPOLRZMQDD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C

Origin of Product

United States

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